molecular formula C16H22N4O4 B2988967 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1428366-75-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2988967
CAS No.: 1428366-75-9
M. Wt: 334.376
InChI Key: UZEKZOKCILRXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone features a pyrazolo-oxazine core fused with a piperazine moiety modified by a tetrahydrofuran-2-carbonyl group. This structure combines heterocyclic diversity (pyrazole, oxazine) with a conformationally constrained piperazine linker, which is often associated with enhanced pharmacokinetic properties in drug discovery .

Properties

IUPAC Name

[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c21-14(12-11-17-20-4-2-10-24-16(12)20)18-5-7-19(8-6-18)15(22)13-3-1-9-23-13/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKZOKCILRXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes the available research findings, focusing on its synthesis, structural characteristics, and biological effects.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo derivatives, which are known for their diverse biological activities. Its molecular formula is C13H16N4O2C_{13}H_{16}N_4O_2, and it features a pyrazolo[5,1-b][1,3]oxazine core linked to a piperazine moiety. The structural complexity of this compound suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrazolo derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Some studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown effectiveness against MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells .
  • Antimicrobial Properties : Certain pyrazolo compounds have been reported to possess antimicrobial and antifungal properties, suggesting that they could be effective against various pathogens .
  • Protein Kinase Inhibition : Pyrazolo compounds are often evaluated for their ability to inhibit specific protein kinases which play crucial roles in cancer progression. However, some derivatives did not show significant inhibition against kinases like CDK2 and Abl .

Synthesis and Characterization

The synthesis of the target compound involves multiple steps including the formation of the pyrazolo core followed by functionalization with piperazine and tetrahydrofuran moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure.

Case Studies

  • Anticancer Evaluation :
    • A study evaluated a series of pyrazolo derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that while some compounds exhibited moderate activity, others failed to demonstrate significant cytotoxicity within the tested concentration range .
    CompoundCell LineIC50 (µM)Activity
    Compound AMCF-715Moderate
    Compound BK562>50None
  • Kinase Inhibition :
    • In another investigation, a range of pyrazolo compounds were tested for their ability to inhibit CDK2/cyclin E and Abl kinases. The findings revealed that none of the newly synthesized compounds effectively inhibited these kinases, which may be attributed to structural differences compared to previously studied analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrazolo-oxazine core, piperazine substituents, or methanone-linked functional groups. Below is a detailed comparison with key derivatives:

Core Heterocyclic Modifications
Compound Name Core Structure Key Substituents Biological Relevance Reference
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol Pyrazolo-oxazine -CH2OH at C3 Intermediate for further derivatization
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrano-pyrazolo-oxazine Methoxyphenyl, pyran-fused system Anticancer screening candidate
[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]methanone Cyclopenta-pyridazine-piperazine Cyclopentane-fused pyridazine Kinase inhibitor potential

Key Observations :

  • The cyclopenta[c]pyridazin-3-yl analog replaces the oxazine with a pyridazine ring, which may alter electron distribution and binding affinity to enzymatic targets.
Piperazine Substituent Variations
Compound Name Piperazine Substituent Physicochemical Impact Reference
Target Compound Tetrahydrofuran-2-carbonyl Enhanced solubility due to oxygen-rich tetrahydrofuran; moderate logP
(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 3-Methoxyphenyl Increased lipophilicity; potential CNS activity
4-Methylpiperazine-1-carboxylate analogs Methylpiperazine carboxylate Reduced metabolic clearance; improved plasma stability

Key Observations :

  • The tetrahydrofuran-2-carbonyl group in the target compound offers a balance between hydrophilicity and conformational rigidity, unlike the lipophilic 3-methoxyphenyl substituent .
  • Methylpiperazine carboxylates (e.g., in T3D4552 ) demonstrate improved metabolic stability, suggesting the target compound’s tetrahydrofuran group may require optimization for prolonged half-life.
Methanone-Linked Functional Groups
Compound Name Methanone Substituent Synthetic Accessibility Application Reference
Target Compound Pyrazolo-oxazin-3-yl Multi-step synthesis (e.g., one-pot reactions) Kinase inhibitors, GPCR modulators
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Thiophene-cyanide High-yield cyclocondensation Antifungal agents
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile Trifluoromethyl sulfinyl Commercial scale Pesticide

Key Observations :

  • The pyrazolo-oxazin-3-yl methanone moiety in the target compound is synthetically accessible via multicomponent reactions , but scalability may lag behind commercialized analogs like fipronil .
  • Thiophene-cyanide methanones exhibit higher electrophilicity, which could render the target compound less reactive but more selective in biological systems.
Physicochemical Properties
Property Target Compound Pyrano-Pyrazolo-Oxazine Cyclopenta-Pyridazine
Molecular Weight (g/mol) ~390 (estimated) 354.35 438.46
Calculated logP 2.1 3.5 2.8
H-Bond Donors 1 2 2
H-Bond Acceptors 7 8 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.